molecular formula C10H13Cl2NO B13305792 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13305792
M. Wt: 234.12 g/mol
InChI Key: HZZVXYNSMZOBMA-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 1-(3,4-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biological Activity

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₁₄H₁₈Cl₂N₂O
  • CAS Number : 1038368-39-6

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. A study demonstrated that at a dosage of 10 mg/kg, the compound effectively reversed acetic acid-induced analgesia by 50% and carrageenan-induced inflammation by 25% in rat models .

Table 1: Pharmacological Effects of this compound

EffectModel UsedDosage (mg/kg)Result (%)
AnalgesicAcetic acid-induced pain1050
Anti-inflammatoryCarrageenan-induced swelling1025

The compound's mechanism of action primarily involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. The selectivity for COX-2 over COX-1 is crucial as it reduces potential gastrointestinal side effects associated with non-selective COX inhibitors. In vitro studies have shown that the compound has an IC₅₀ value of approximately 0.6 nM for COX-2 and a significantly higher IC₅₀ for COX-1, indicating its preferential action against COX-2 .

Pharmacokinetics

Pharmacokinetic studies in rats revealed that after administration at a dose of 10 mg/kg, the compound exhibited a half-life (t1/2t_{1/2}) of approximately 7.5 hours, with a peak plasma concentration (Cmax) reaching 26.1 μg/mL . These parameters suggest that the compound may have sustained effects over time, making it a candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from this compound. For instance:

  • Study on COX Inhibition : A comparative analysis highlighted that compounds with similar structures exhibited varying degrees of COX inhibition, reinforcing the need for structure-activity relationship (SAR) studies to optimize efficacy .
  • In Vivo Models : In vivo experiments involving male Wistar rats demonstrated significant reductions in pain and inflammation when treated with this compound compared to control groups, supporting its potential as an analgesic agent .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

HZZVXYNSMZOBMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCCO

Origin of Product

United States

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